molecular formula C10H6N2S B2645929 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 69513-35-5

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B2645929
CAS No.: 69513-35-5
M. Wt: 186.23
InChI Key: CXIOYVWULPNAOH-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile (CAS 69513-35-5) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a quinoline core with a sulfur atom at the 2-position (thioxo group) and a nitrile substituent at the 3-position, confers distinct electronic and steric properties that differentiate it from its oxygenated analogs . The compound serves as a versatile precursor in the synthesis of diverse heterocyclic systems. Its multiple reaction centers make it amenable to various chemical transformations, including S-, N-, and O-alkylation, allowing for the creation of combinatorial libraries for structure-activity relationship studies . In scientific research, this compound has demonstrated a promising multi-target biological profile. A key application is its function as an acetylcholinesterase inhibitor , making it a candidate for treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic neurotransmission . It also exhibits anticancer activity by inhibiting the c-Myc/Max/DNA complex formation, a crucial process for cancer cell proliferation . Furthermore, molecular docking simulations and in vitro studies indicate that related derivatives are potent inhibitors of Hepatitis B Virus (HBV) replication , showing high inhibition at 10 µM concentration . The compound and its derivatives also possess significant antimicrobial properties and have been explored as new agents against resistant bacterial strains . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-sulfanylidene-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOYVWULPNAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69513-35-5
Record name 2-sulfanylquinoline-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate isothiocyanatobenzene with malonic ester derivatives. One common method is the reaction of methyl 2-isothiocyanatobenzoate with methyl malonate under basic conditions to yield methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which can then be converted to the desired carbonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions include a variety of quinoline derivatives with potential biological activities, such as antimicrobial and anticancer agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound is primarily used as a precursor in the synthesis of diverse heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with potential biological activities. For instance, oxidation can lead to quinoline derivatives, while reduction can convert the thioxo group to thiol forms.

Biological Applications

Neurodegenerative Disease Treatment
One notable application of 2-thioxo-1,2-dihydroquinoline-3-carbonitrile is its role as an acetylcholinesterase inhibitor , which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, the compound enhances cholinergic neurotransmission, potentially alleviating symptoms associated with these conditions.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. They have been explored as new antibacterial agents effective against resistant bacterial strains. Additionally, some derivatives have demonstrated antiviral properties against viruses like Hepatitis B .

Anticancer Activity
Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation by interfering with critical cellular processes. For example, certain derivatives have been found to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell growth .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and catalysts. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Chemical Synthesis Building block for heterocyclic compoundsVersatile precursor for diverse chemical reactions
Neurodegenerative Diseases Acetylcholinesterase inhibitorEnhances cholinergic neurotransmission
Antimicrobial Activity Effective against resistant bacterial strains and certain virusesSignificant antibacterial and antiviral properties
Anticancer Activity Inhibits cancer cell proliferationInterferes with c-Myc/Max/DNA complex formation
Industrial Use Development of new materials and catalystsValuable for synthesizing organic compounds

Case Studies

1. Neuroprotective Effects
A study focused on the neuroprotective effects of this compound showed that it could cross the blood-brain barrier and exert protective effects on neuronal cells. This property highlights its potential in treating neurodegenerative diseases.

2. Anticancer Research
In vitro studies on MCF-7 breast cancer cells demonstrated that certain synthesized derivatives of this compound significantly reduced cell viability. The research indicated that these compounds could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Oxo-dihydroquinoline Derivatives

Compounds such as 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile () and 4-Oxo-1,4-dihydroquinoline-3-carboxamides () share the quinoline scaffold but differ in key functional groups:

  • Biological Interactions: Thioxo groups are known to enhance binding to metalloenzymes or receptors due to sulfur’s polarizability, whereas oxo groups may favor hydrogen bonding with polar residues .
  • Synthesis : 2-Oxo derivatives (e.g., ) are often synthesized via acylation with thionyl chloride, while thioxo analogs may require sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Table 1: Key Differences Between 2-Thioxo and 2-Oxo Derivatives
Feature 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile 2-Oxo-dihydroquinoline Analogs (e.g., )
Functional Group Thioamide (C=S) Amide (C=O)
Electronic Effect Stronger electron-withdrawing Moderate electron-withdrawing
Hydrogen Bonding Better donor capacity Moderate donor capacity
Metabolic Stability Higher resistance to hydrolysis Prone to enzymatic degradation
Synthesis Reagents Lawesson’s reagent, P₄S₁₀ Thionyl chloride, acyl chlorides

Comparison with Thioxo-thiazolidinone Derivatives

Compounds like 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one () feature a thioxo group in a five-membered thiazolidinone ring. Key distinctions include:

  • Ring System: The quinoline core in the target compound is bicyclic and aromatic, whereas thiazolidinones are monocyclic and non-aromatic.
  • Bioactivity: Thiazolidinone derivatives () exhibit notable antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, attributed to the thioxo group’s interaction with bacterial enzymes. The quinoline scaffold may offer broader pharmacokinetic advantages due to enhanced lipophilicity .

Substituent Effects: Role of Nitrile and Thiophenyl Groups

  • Thiophenyl Substituents : Compounds like 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile () demonstrate how heteroaryl groups (e.g., thiophene) can modulate π-π stacking and solubility, a feature that could be exploited in the target compound for material science applications .

Biological Activity

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by its unique thioxo and carbonitrile functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H6N2SC_{10}H_{6}N_{2}S. Its structure includes:

  • A thioxo group at position 2
  • A dihydroquinoline core
  • A carbonitrile group at position 3

This combination of functional groups contributes to its diverse reactivity and biological activity.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the carbonitrile and thioxo groups can enhance potency against specific cancer types .

Neuroprotective Effects

The inhibition of acetylcholinesterase not only positions this compound as a candidate for Alzheimer's treatment but also suggests broader neuroprotective effects. Research has shown that this compound can mitigate oxidative stress in neuronal cells, further supporting its potential therapeutic applications in neurodegenerative conditions .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly increased antimicrobial potency compared to the parent compound.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Parent CompoundE. coli32 µg/mL
Derivative AE. coli16 µg/mL
Derivative BS. aureus8 µg/mL

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives were tested against several cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability.

CompoundCancer Cell LineIC50 (µM)
Parent CompoundHeLa25
Derivative CHeLa10
Derivative DMCF-715

Q & A

What are the common synthetic routes for 2-thioxo-1,2-dihydroquinoline-3-carbonitrile derivatives, and how can reaction conditions be optimized?

Basic Question
The synthesis of this compound derivatives often involves domino reactions or condensation reactions. For example, domino reactions using Morita-Baylis-Hillman adducts with nitroalkenes have yielded 6-nitro-substituted derivatives with high efficiency (78–88% yields) under mild conditions . Thiocarbonylbisthioglycolic acid is a key reagent for introducing the thioxo group, as seen in the synthesis of thiazolidinone derivatives . Optimization typically involves adjusting solvent polarity (e.g., acetic acid for reflux ), temperature, and stoichiometry of reactants. Kinetic studies and TLC monitoring are critical for identifying optimal reaction times and minimizing side products.

What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Basic Question
Structural elucidation requires a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C=S stretch at ~1200 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to resolve substitution patterns and ring conformations. For example, dihydroquinoline protons typically appear as multiplet signals between δ 2.5–4.5 ppm .
  • Single-crystal X-ray diffraction using programs like SHELXL for precise determination of bond lengths, angles, and intermolecular interactions. Disorder in crystal structures, as observed in related compounds, requires careful refinement .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced Question
Discrepancies in antimicrobial or cytotoxic activity data may arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion) or bacterial strain resistance profiles. To address this:

  • Standardize testing using CLSI guidelines for minimum inhibitory concentration (MIC) determination.
  • Apply inferential statistics (e.g., ANOVA or t-tests) to assess significance across replicates, as emphasized in Research Chemistry curricula .
  • Cross-validate results with computational models (e.g., molecular docking) to identify structure-activity relationships (SARs) that explain divergent bioactivity .

What computational strategies complement experimental data for validating the electronic properties of this compound?

Advanced Question
Density Functional Theory (DFT) simulations are critical for modeling electronic properties and reaction mechanisms. For example:

  • HOMO-LUMO analysis predicts reactivity sites, particularly the electron-deficient carbonitrile group.
  • Molecular electrostatic potential (MEP) maps can highlight nucleophilic/electrophilic regions, aiding in understanding substitution patterns observed in derivatives .
  • Compare calculated IR/NMR spectra with experimental data to validate computational models. Discrepancies >5% may indicate incomplete basis sets or solvent effects not accounted for in simulations.

How should researchers design experiments to investigate the role of substituents on the dihydroquinoline core?

Advanced Question
A systematic approach is recommended:

  • Variation of substituents : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at positions 6 or 8 to study electronic effects on reactivity and bioactivity .
  • Steric effects : Compare alkyl (e.g., hexyl) vs. aryl (e.g., phenethyl) substituents using X-ray crystallography to analyze conformational changes .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects on intermediate stability.

What methodologies are effective for analyzing tautomeric equilibria in this compound systems?

Advanced Question
Tautomerism between thione (C=S) and thiol (C-SH) forms can be studied using:

  • Variable-temperature NMR to detect exchange broadening or splitting of signals.
  • X-ray crystallography at low temperatures (e.g., 100 K) to capture dominant tautomeric states .
  • DFT-based energy calculations to predict equilibrium constants and transition states .

How can researchers mitigate challenges in crystallizing this compound derivatives?

Advanced Question
Crystallization difficulties often arise from flexibility or solvent inclusion. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals of analogous compounds to induce growth.
  • High-throughput screening : Utilize automated platforms to test >100 solvent combinations.
  • Cryocrystallography : For thermally unstable crystals, collect data at 100 K to reduce disorder .

What are best practices for reproducibility in synthesizing and testing this compound derivatives?

Advanced Question
Ensure reproducibility by:

  • Detailed reaction logs : Document exact stoichiometry, solvent purity, and temperature gradients.
  • Open-data practices : Share raw crystallographic data (e.g., CIF files) and spectral traces in supplementary materials .
  • Collaborative validation : Partner with independent labs to replicate bioactivity assays or synthetic procedures .

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